molecular formula C8H5ClN2 B048734 2-Chloroquinoxaline CAS No. 1448-87-9

2-Chloroquinoxaline

Cat. No. B048734
CAS RN: 1448-87-9
M. Wt: 164.59 g/mol
InChI Key: BYHVGQHIAFURIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloroquinoxaline and its derivatives often involves reactions with halogenated precursors to introduce the chloro group at the 2-position of the quinoxaline nucleus. For instance, 2,3-Dichloroquinoxaline can react with malononitrile and ethyl cyanoacetate to yield a variety of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives, demonstrating the versatility in functionalizing the quinoxaline ring through halogenation and subsequent reactions (Obafemi & Pfleiderer, 2004).

Molecular Structure Analysis

The molecular structure of 2-Chloroquinoxaline derivatives is crucial for their chemical behavior and applications. These structures are often characterized using spectroscopic methods and elemental analysis. The presence of a chloro group influences the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules (Obafemi & Pfleiderer, 2004).

Chemical Reactions and Properties

2-Chloroquinoxaline undergoes various chemical reactions, including nucleophilic substitution, which is influenced by the presence of the chloro group. These reactions are essential for synthesizing a wide range of quinoxaline derivatives with diverse biological and chemical properties. For example, the reaction of 2-chloroquinoxaline with hydroxide ion in water demonstrates the compound's reactivity, showcasing how micellar effects can influence nucleophilic substitution reactions (Flamini, Linda, & Savelli, 1975).

Scientific Research Applications

  • Pharmacology and Medicine

    • Quinoxaline, which includes 2-Chloroquinoxaline, is a pharmacophore that has broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics .
    • It has been used in the synthesis of bioactive quinoxaline-containing sulfonamides, which have a wide range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .
    • The therapeutic potential and biomedical applications of quinoxalines have been enhanced by the incorporation of the sulfonamide group into their chemical framework .
  • Chemistry

    • 2-Chloroquinoxaline has been used to study the effect of solvent on hydrolysis in aqueous–organic solvent mixtures with acetonitrile and dimethylesulphoxide .
    • It has also been used in the synthesis of 2-(3-butynyl-2-methyl-2-ol) quinoxaline .
    • It was used as a reagent in the synthesis of chloroquinoxaline sulfamide .
  • Anti-cancer Research

    • Quinoxaline derivatives, including 2-Chloroquinoxaline, have been found to have potential anti-cancer properties .
    • These compounds have been used in research to treat various types of cancers .
  • Anti-Alzheimer’s Research

    • Quinoxaline derivatives have also been used in research related to Alzheimer’s disease .
    • These compounds have shown potential in the treatment of neurodegenerative diseases .
  • Anti-inflammatory Research

    • Quinoxaline derivatives have been used in anti-inflammatory research .
    • These compounds have shown potential in treating various inflammatory diseases .
  • Anti-microbial Research

    • Quinoxaline derivatives have been used in anti-microbial research .
    • These compounds have shown potential in treating various microbial infections .
  • Hydrolysis Studies

    • 2-Chloroquinoxaline has been used to study the effect of solvent on hydrolysis in aqueous–organic solvent mixtures with acetonitrile and dimethylesulphoxide .
  • Synthesis of 2-(3-butynyl-2-methyl-2-ol) Quinoxaline

    • It has been used in the synthesis of 2-(3-butynyl-2-methyl-2-ol) quinoxaline .
  • Synthesis of Chloroquinoxaline Sulfamide

    • 2-Chloroquinoxaline was used as a reagent in the synthesis of chloroquinoxaline sulfamide .
  • Anti-convulsion Research

    • Quinoxaline derivatives have been used in anti-convulsion research .
    • These compounds have shown potential in treating various convulsion diseases .
  • Anti-mycobacterium Research

    • Quinoxaline derivatives have been used in anti-mycobacterium research .
    • These compounds have shown potential in treating various mycobacterium infections .
  • Anti-protozoal Research

    • Quinoxaline derivatives have been used in anti-protozoal research .
    • These compounds have shown potential in treating various protozoal infections .

Safety And Hazards

2-Chloroquinoxaline may cause respiratory irritation, serious eye irritation, skin irritation, and it is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

2-chloroquinoxaline
Source PubChem
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InChI

InChI=1S/C8H5ClN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHVGQHIAFURIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20932415
Record name 2-Chloroquinoxaline
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Molecular Weight

164.59 g/mol
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Product Name

2-Chloroquinoxaline

CAS RN

1448-87-9
Record name 2-Chloroquinoxaline
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Record name 2-CHLOROQUINOXALINE
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Synthesis routes and methods I

Procedure details

Quinoxalin-2-one (14.62 g, 100 mmol) was added to POCl3 (100 g, 0.65 mmol) and the mixture heated at reflux for 1.5 hours under N2. Upon cooling, the mixture was poured slowly, portionwise onto 700 ml of H2O. The black solution was extracted with CH2Cl2 (2×250 ml). The combined CH2Cl2 portions were washed with H2O, dried over Na2SO4, filtered, and evaporated to give a brown, solid 2-chloroquinoxaline. A portion of said product (4.00 g, 24.3 mmol) was combined with 5 ml of 1 N HCl, and NaN3 (1.89 g, 29.1 mmol) in 220 ml of abs EtOH and heated at reflux for 7 hours. The mixture was allowed to cool overnight, which led to precipitation of yellow-brown needles of tetrazolo[1,5-a]quinoxaline (19).
Quantity
14.62 g
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100 g
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700 mL
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Synthesis routes and methods II

Procedure details

A mixture of 74 g (0.5 mole) of 2-hydroxy-benzopyrazine, 12 g of dimethylaniline and 250 ml of phosphorus oxychloride was heated under reflux for 10 minutes. At about 80° C, all the material had dissolved; the reaction solution was cooled and poured onto ice, and the product was filtered off. The residue was dried on clay and was then taken up in petroleum ether, and the solution was filtered through active charcoal. The reaction solution was evaporated and 78 g (87.5% of theory) of 2-chloro-benzopyrazine of melting point 48°-49° C, were obtained. ##STR33##
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
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Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
556
Citations
S Shahinshavali, KA Hossain, AVDN Kumar… - Tetrahedron letters, 2020 - Elsevier
… In conclusion, the 3-alkynyl substituted 2-chloroquinoxaline … 3-alkynyl substituted 2-chloroquinoxaline via the coupling of 2… 3-alkynyl substituted 2-chloroquinoxaline derivatives under Cu…
Number of citations: 32 www.sciencedirect.com
MF Fathalla, YR Elmarassi, OF Omer… - Journal of Solution …, 2019 - Springer
… of the 2-chloroquinoxaline solution that gives a final concentration of 10 −4 mol·L −1 to a 10 mL measuring flask. The stock solution of piperidine and the 2-chloroquinoxaline solution …
Number of citations: 5 link.springer.com
FJ Wolf, RM Wilson Jr, M Tishler - Journal of the American …, 1954 - ACS Publications
… obtained readily by treating 2-chloroquinoxaline with thiourea followed by hydrolysis of the … yielded di-2-quinoxalyl sulfide when heated with 2-chloroquinoxaline. The sulfides were …
Number of citations: 12 pubs.acs.org
DR Carver, JS Hubbard, JF Wolfe - The Journal of Organic …, 1982 - ACS Publications
Reaction of 2-chloroquinoxaline (1) with O-potassio-3, 3-dimethyl-2-butanone (2) in liquid NH3 affords 1-(quinoxalin-2-yl)-3, 3-dimethyl-2-butanone (3) via a thermal SRN1 mechanism …
Number of citations: 33 pubs.acs.org
J Nasielski, C Rypens - Journal of Physical Organic Chemistry, 1994 - Wiley Online Library
The rate of the reaction of 2‐chloroquinoxaline with piperidine in dimethyl sulphoxide was measured over a wide range of amine concentrations and at several temperatures. It was …
Number of citations: 7 onlinelibrary.wiley.com
FJ Wolf, K Pfister, RH Beutel, RM Wilson… - Journal of the …, 1949 - ACS Publications
… 2-Chloroquinoxaline-6(or 7)-sulfonamide, b.—Fifteen grams of 2-chloroquinoxaline-6(or 7) sulfonylchloride b was added to 250 ml. of coned, ammonia and the mixture heated on the …
Number of citations: 16 pubs.acs.org
V Flamini, P Linda, G Savelli - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
The reaction between 2-chloroquinoxaline and hydroxide ion in water is catalysed by cationic micelles of hexadecyltrimethylammonium bromide (HTAB) and retarded by anionic …
Number of citations: 7 pubs.rsc.org
MF Fathalla, MS Ramadan, NM El-Mallah… - Journal of dispersion …, 2014 - Taylor & Francis
… cationic or anionic, at different volume percentage of AN as well as K s and micellar coverage degree β will be investigated on the basic hydrolysis of the substrate 2-chloroquinoxaline (…
Number of citations: 1 www.tandfonline.com
R Castle, M Onda - The Journal of Organic Chemistry, 1961 - ACS Publications
… Basic Ethers from 2-Chloroquinoxaline … 2-Chloroquinoxaline was allowed to react with the sodio derivative of the tertiary amino alcohol in anhydrous benzene solution. The yields …
Number of citations: 13 pubs.acs.org
SY Hassan, SN Khattab, AA Bekhit, A Amer - Bioorganic & medicinal …, 2006 - Elsevier
… 3-benzyl-2-substituted quinoxalines have been synthesized by means of microwave enhancement of nucleophilic substitution reaction involving the corresponding 2-chloroquinoxaline …
Number of citations: 87 www.sciencedirect.com

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